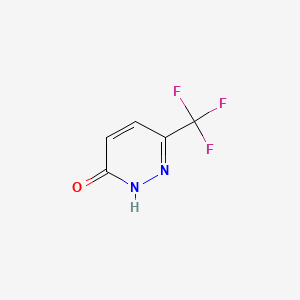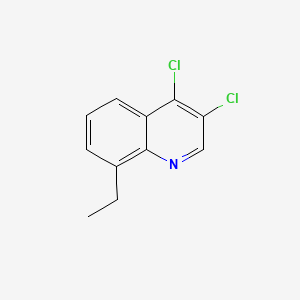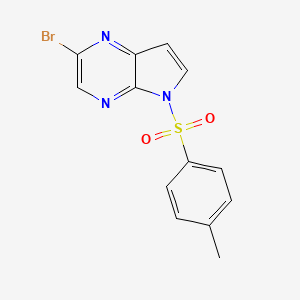
N-Tosyl-5-Brom-4,7-Diazaindol
Übersicht
Beschreibung
N-Tosyl-5-bromo-4,7-diazaindole is a chemical compound with the molecular formula C13H10BrN3O2S . It is an intermediate of upadacitinib, also known as upadacitinib intermediate, or upadacitinib impurity 2 .
Synthesis Analysis
The synthesis of N-Tosyl-5-bromo-4,7-diazaindole involves a one-step reaction route . The reaction mixture is slowly poured into ice water and added 2.5 N NaOH in water. The sediment is filtered to collect and stirred 3 times with cold water. Finally, the collected products are filtered and dried to a constant weight in a vacuum oven at about 55 °C to obtain N-Tosyl-5-bromo-4,7-diazaindole .Molecular Structure Analysis
The molecular structure of N-Tosyl-5-bromo-4,7-diazaindole is represented by the molecular formula C13H10BrN3O2S .Chemical Reactions Analysis
N-Tosyl-5-bromo-4,7-diazaindole is an intermediate in the synthesis of upadacitinib . The reaction involves the addition of 2.5 N NaOH in water to the reaction mixture .Physical and Chemical Properties Analysis
N-Tosyl-5-bromo-4,7-diazaindole has a density of 1.7±0.1 g/cm3 and a boiling point of 499.6±55.0 °C at 760 mmHg . It also has a molar refractivity of 82.0±0.5 cm3, a polar surface area of 73 Å2, and a molar volume of 208.6±7.0 cm3 .Wissenschaftliche Forschungsanwendungen
Zwischenprodukt in der pharmazeutischen Synthese
Diese Verbindung ist bekannt als Zwischenprodukt bei der Synthese von Upadacitinib {svg_1}. Upadacitinib ist ein selektiver Inhibitor der Januskinase 1 (JAK1) und wird zur Behandlung von Erkrankungen des Immunsystems wie Psoriasisarthritis, rheumatoider Arthritis und Morbus Crohn eingesetzt {svg_2}.
Forschung zu Erkrankungen des Immunsystems
Aufgrund seiner Rolle bei der Synthese von Upadacitinib könnte diese Verbindung in der Forschung zu Erkrankungen des Immunsystems eingesetzt werden. Dies könnte die Untersuchung der Mechanismen dieser Krankheiten oder die Erprobung neuer Behandlungen umfassen {svg_3}.
Entwicklung von JAK-Inhibitoren
Als Bestandteil von Upadacitinib, einem JAK-Inhibitor, könnte diese Verbindung bei der Entwicklung anderer JAK-Inhibitoren verwendet werden. Diese Inhibitoren sind eine Klasse von Medikamenten, die durch Hemmung der Aktivität von einem oder mehreren Enzymen der Januskinase-Familie (JAK1, JAK2, JAK3, TYK2) wirken und so den JAK-STAT-Signalweg stören {svg_4}.
Wirkmechanismus
- Role : Upadacitinib selectively inhibits JAK1, which plays a crucial role in immune system regulation. By modulating JAK1 activity, upadacitinib impacts immune responses and inflammatory pathways .
- Resulting Changes : Inhibition of JAK1 leads to downstream effects, including modulation of cytokine signaling pathways. This can suppress inflammation and immune responses .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
N-Tosyl-5-bromo-4,7-diazaindole can cause skin irritation, severe eye irritation, and possibly respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that this compound selectively inhibits Janus kinase 1 , an enzyme that plays a crucial role in the signaling pathways of the immune system
Cellular Effects
The cellular effects of N-Tosyl-5-bromo-4,7-diazaindole are primarily related to its role as a selective inhibitor of Janus kinase 1 This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-Tosyl-5-bromo-4,7-diazaindole involves the inhibition of Janus kinase 1 This inhibition can lead to changes in gene expression and impacts on various biochemical pathways
Eigenschaften
IUPAC Name |
2-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-13(17)15-8-12(14)16-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZKBENCNNDLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680926 | |
| Record name | 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201186-54-0 | |
| Record name | 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
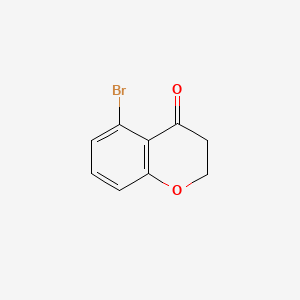
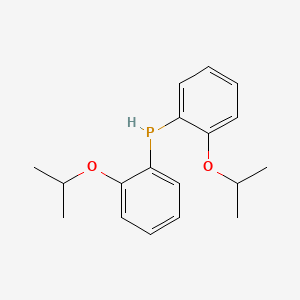
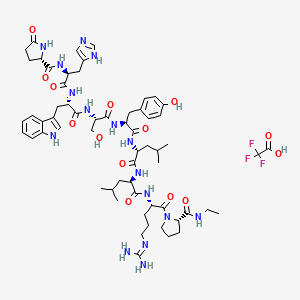
![Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B598217.png)
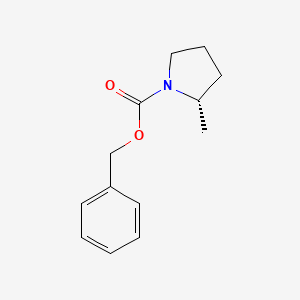
![6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B598220.png)
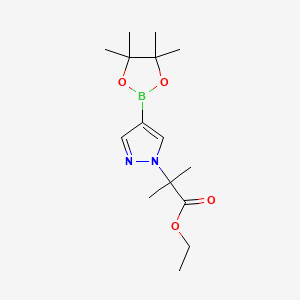
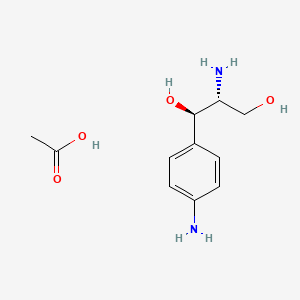
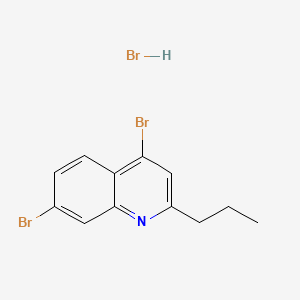
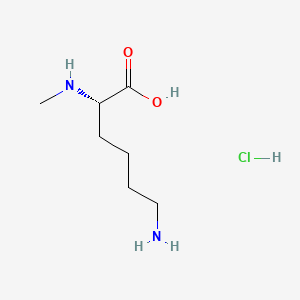
![Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598230.png)
![Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B598232.png)
